![molecular formula C9H8N2O3S B592715 Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate CAS No. 9041-37-6](/img/structure/B592715.png)

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate

概要

説明

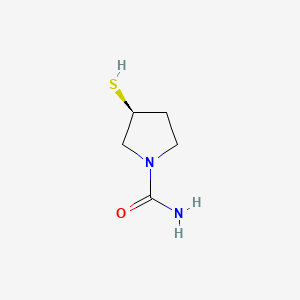

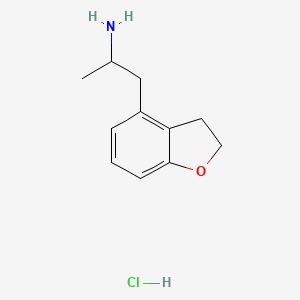

“Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” is a unique organic compound with potential applications in the fields of chemistry and biochemistry. It has a molecular formula of C9H8N2O3S and a molecular weight of 224.24 .

Synthesis Analysis

The synthesis of “Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” involves two stages . In the first stage, 4-amino-5-methylthiophene-2-carboxylic acid methyl ester is combined with acetic anhydride in the presence of potassium acetate in toluene at 100℃ for 3 hours . In the second stage, nitrous acid isobutyl ester is added and the mixture is heated at 100℃ . The yield of this reaction can vary, with reported yields of 49.3% .Molecular Structure Analysis

The molecular structure of “Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” is complex, with a thieno[3,2-c]pyrazole core structure. The molecule also contains an acetyl group and a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate” has a molecular weight of 224.24 . Other physical and chemical properties such as boiling point and linear structure formula are not well-documented in the literature .科学的研究の応用

Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate

Medicinal Chemistry: This compound is a derivative of pyrazole, which is known for its diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Synthesis of Pyrazole Derivatives: Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate can be used in the synthesis of various pyrazole derivatives. These derivatives have been extensively studied due to their fascinating properties .

Biological Activity: Some derivatives of this compound have shown considerable biological activity such as antimicrobial, anticyclooxygenase, anticonvulsant, antitubercular, antitumor, antiinflammatory, analgesic, antidiabetic, and antipsychotic activities .

Inhibitors for Phosphodiesterase 7A: Thieno[2,3-c]pyrazoles, which include Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate, were reported as inhibitors for phosphodiesterase 7A .

Potassium Channel Inhibitors: Thieno[2,3-c]pyrazoles are also known as potassium channel inhibitors .

Sephadex LH 20

Isolation and Purification of Flavonoids: Sephadex LH 20 has been utilized as the final step to isolate or purify flavonoid derivatives among all plant families .

Gel Filtration Chromatography: It is used in gel filtration chromatography, a type of size exclusion chromatography .

Protein Chromatography: Sephadex LH 20 is also used in protein chromatography .

Isolation of Bioactive Polyphenolic Content: This compound has been used to isolate bioactive polyphenolic content from blackberry genotypes .

Isolation of Tryptophan: Sephadex LH 20 has been used to isolate tryptophan from the aqueous extract of lotus rhizomes .

Safety and Hazards

作用機序

Biochemical Pathways

The biochemical pathways affected by Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of methyl 1-acetyl-1h-thieno[3,2-c]pyrazole-5-carboxylate is currently unavailable .

特性

IUPAC Name |

methyl 1-acetylthieno[3,2-c]pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-5(12)11-6-3-7(9(13)14-2)15-8(6)4-10-11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELZGAJCZANUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)SC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is Sephadex LH-20 primarily used for in the context of these research papers?

A1: Sephadex LH-20 is consistently employed as a chromatographic medium for separating and purifying a wide range of compounds. This includes organic acids from cereals [], bioactive metabolites from actinobacteria [], flavonoids from various plants [, , , , ], and steroids like cortisol and aldosterone from plasma and urine samples [, , , ].

Q2: How does the separation mechanism of Sephadex LH-20 differ from traditional silica gel chromatography?

A2: While silica gel chromatography primarily relies on adsorption and polarity differences, Sephadex LH-20 exhibits a more complex separation mechanism. It combines gel permeation (size exclusion) with adsorption and partition chromatography. This allows for separating molecules based on their size, as well as their affinity for the gel matrix and the chosen solvent system. [, , , ]

Q3: Can you provide examples of specific compounds successfully separated using Sephadex LH-20 chromatography based on the provided research?

A3: Certainly! Several studies highlight the successful isolation of specific compounds using Sephadex LH-20. Here are a few examples:

- Flavonoids: Apiin from Anthriscus cerefolium [], flavonoid glycosides from Anaphalis busua [], and various flavonoids from Pulicaria jaubertii [].

- Organic Acids: Aliphatic and aromatic acids from wheat, rye, and barley [].

- Steroids: Cortisol and cortisone from plasma samples [, ], aldosterone from urine [], and ecdysterones from the root of Silene viscidula [].

- Bioactive Metabolites: An antimicrobial substance from Pseudonocardia alni [] and a hypotensive phospholipid from dog peritoneal dialysate [].

Q4: What solvent systems are commonly used with Sephadex LH-20 in these research papers?

A4: The choice of solvent system depends largely on the nature of the compounds being separated. The research papers demonstrate the use of various solvents, including:

- Single Solvents: Methanol [, , , , ], ethanol [], acetone [], and chloroform []

- Binary Mixtures: Chloroform/methanol [, ], methanol/chloroform [, ], hexane/acetone [], acetone/ethanol [].

- Ternary Mixtures: Toluene/ethyl acetate/methanol [], toluene/ethyl acetate/diethylamine [].

Q5: The research mentions using Sephadex LH-20 for purifying radiolabeled compounds. What are the advantages of this technique in such applications?

A5: Sephadex LH-20 offers several advantages for purifying radiolabeled compounds:

- Mild Separation Conditions: It allows separation under mild conditions, minimizing the risk of degradation or alteration of sensitive radiolabeled molecules. [, ]

- High Recovery Rates: The research highlights the high recovery rates achieved with Sephadex LH-20, which is crucial when working with limited quantities of radiolabeled material. [, ]

- Compatibility with Scintillation Counting: Sephadex LH-20 fractions can be directly analyzed by scintillation counting, facilitating the tracking and quantification of radiolabeled compounds during purification. []

Q6: What types of studies other than direct compound isolation utilize Sephadex LH-20?

A6: Apart from isolating pure compounds, Sephadex LH-20 is employed in:

- Fractionation of complex extracts: It helps in separating crude extracts into simpler fractions based on different physicochemical properties before further purification. [, , ]

- Investigation of metabolic pathways: Researchers used Sephadex LH-20 to study the biotransformation of organoarsenic compounds in Fucus distichus [].

- Development of analytical methods: Sephadex LH-20 chromatography was crucial in developing a radioimmunoassay for aldosterone in urine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)

![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-[1-(methoxymethyl)-1H-tetrazol-5-yl][1,1-biphen](/img/no-structure.png)

![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)